Pyridine-4-aldoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

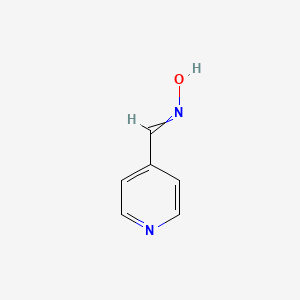

2D Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYLBLSSPQTTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-54-8 | |

| Record name | 4-Pyridinealdoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Pyridine-4-aldoxime: Structure, Properties, and Applications

Introduction

Pyridine-4-aldoxime, a heterocyclic organic compound, holds a position of significant interest within the realms of medicinal chemistry and toxicology. While it is a valuable intermediate in various organic syntheses, its primary importance lies in its structural relationship to a critical class of drugs known as cholinesterase reactivators. These agents are indispensable antidotes for poisoning by organophosphorus compounds (OPs), which include highly toxic nerve agents and pesticides.[1][2][3] This guide offers an in-depth exploration of the core chemical and physical characteristics of this compound, its synthesis, mechanism of action, and its pivotal role as a precursor to life-saving therapeutics. The content is tailored for researchers, scientists, and drug development professionals who require a detailed technical understanding of this foundational molecule.

Chemical Identity and Molecular Structure

This compound is structurally characterized by a pyridine ring substituted at the 4-position with an aldoxime functional group.[1][2] The pyridine moiety, an aromatic six-membered heterocycle containing a nitrogen atom, imparts specific electronic properties and basicity to the molecule. The aldoxime group (-CH=NOH) is the source of its nucleophilic character, which is central to its biochemical function.

-

IUPAC Name : (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine[4][5]

-

Synonyms : 4-Pyridinecarboxaldehyde oxime, Isonicotinaldehyde oxime[2][6]

The aldoxime group can exist as two geometric isomers, E (anti) and Z (syn), with respect to the C=N double bond. The E-isomer is typically the more stable and predominant form.

Caption: Chemical structure of (E)-Pyridine-4-aldoxime.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in experimental and physiological settings. Its moderate polarity, stemming from the pyridine nitrogen and the hydroxyl group, influences its solubility and crystalline nature.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline solid/powder | [1][5] |

| Melting Point | 130 - 135 °C (266 - 275 °F) | [6][9] |

| Boiling Point | ~227.5 °C (rough estimate) | [6] |

| Water Solubility | 10 g/L (at 20 °C) | [6] |

| Solubility (Organic) | Soluble in ethanol, methanol; soluble in ether | [1] |

| pKa | pKₐ₁: ~4.73 (pyridinium ion); pKₐ₂: ~10.03 (oxime OH) | [6] |

| Flash Point | > 110 °C (> 230 °F) | [6][9] |

The two pKa values are critical. The pKa of ~4.73 corresponds to the protonation of the pyridine nitrogen. The pKa of ~10.03 is for the acidic proton of the oxime's hydroxyl group. At physiological pH (~7.4), the oxime group is predominantly in its protonated (-NOH) form. However, a small but significant fraction exists as the highly nucleophilic oximate anion (-NO⁻), which is essential for its reactivation chemistry.

Synthesis and Characterization

Synthetic Protocol

This compound is readily synthesized via a classical condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base to liberate the free hydroxylamine.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation : Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 4-pyridinecarboxaldehyde in ethanol.

-

Reaction Setup : Place the 4-pyridinecarboxaldehyde solution in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

-

Addition : Slowly add the hydroxylamine solution to the stirred aldehyde solution. Following this, add a solution of a suitable base (e.g., sodium hydroxide or sodium carbonate) dropwise to neutralize the HCl and catalyze the reaction.

-

Reaction : Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation : The product often precipitates out of the solution upon completion or cooling. The precipitate is collected by suction filtration.

-

Purification : The crude product is washed with cold water to remove inorganic salts. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure crystalline this compound.[10]

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum provides clear diagnostic signals. Protons on the pyridine ring typically appear in the aromatic region (δ 7.5-8.8 ppm). A distinct singlet for the aldoxime proton (-CH=N-) is observed around δ 8.4 ppm, and a broad singlet for the hydroxyl proton (-OH) is seen at higher chemical shifts (e.g., δ ~12.4 ppm in DMSO-d₆), which can be exchanged with D₂O.[11]

-

¹³C NMR : The spectrum will show six distinct carbon signals. Four signals correspond to the aromatic carbons of the pyridine ring, and one signal corresponds to the C=N carbon of the oxime group.

-

IR Spectroscopy : Key vibrational bands include a broad peak for the O-H stretch (~3200-2800 cm⁻¹), a sharp peak for the C=N stretch (~1650 cm⁻¹), and several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹).

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound.

Mechanism of Action in Cholinesterase Reactivation

The primary toxic effect of organophosphorus (OP) compounds is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[3] OP agents phosphorylate a serine residue in the active site of AChE, rendering it inactive. This leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by symptoms like convulsions, respiratory failure, and potentially death.[3][12]

Oximes, like this compound, serve as reactivators. The process involves the nucleophilic attack of the deprotonated oximate anion on the phosphorus atom of the OP-AChE conjugate. This cleaves the phosphorus-serine bond, regenerating the active enzyme and forming a more benign oxime-phosphonate complex that is subsequently released.

Caption: AChE Inhibition by Organophosphates and Reactivation by Oximes.

While this compound itself possesses this fundamental reactivation capability, it is not typically used directly as an antidote.[13][14] Its permanent positive charge, which is crucial for binding to the inhibited enzyme's active site, is lacking. Therefore, it serves as a critical starting material for the synthesis of more potent, quaternary pyridinium oximes like Pralidoxime (2-PAM) and MMB-4, which are designed to have a permanent positive charge, enhancing their efficacy significantly.[12][13][15]

Applications in Research and Development

-

Antidote Synthesis : The most prominent application of this compound is as a key intermediate in the synthesis of advanced cholinesterase reactivators.[6][8] It is a building block for bis-pyridinium oximes like MMB-4, which are investigated as more effective, broad-spectrum antidotes against nerve agent poisoning compared to older agents like pralidoxime.[13]

-

Coordination Chemistry : The nitrogen atoms of both the pyridine ring and the oxime group can act as ligands, making this compound a useful molecule in the synthesis of coordination complexes with various metal ions.

-

Antimicrobial Research : Derivatives of this compound, particularly quaternary ammonium salts with long alkyl chains, have been synthesized and investigated for their antimicrobial and antifungal properties.[10][16]

-

Organic Synthesis : It serves as a versatile intermediate for the synthesis of other complex organic molecules and heterocyclic systems.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or glasses are mandatory.[9][17][18]

-

Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[9][17][19]

-

Skin and Body : A lab coat or other protective clothing should be worn to prevent skin contact.[9][17][18]

-

Respiratory : Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. If significant dust is generated, a NIOSH-approved respirator is recommended.[17][18]

-

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.[17][19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances.[7][17]

Conclusion

This compound is more than a simple heterocyclic compound; it is a cornerstone molecule in the defense against chemical warfare agents and pesticide poisoning. Its unique structure, combining the electronic features of a pyridine ring with the nucleophilic potential of an aldoxime, provides the essential chemical blueprint for effective cholinesterase reactivators. While not an end-product therapeutic itself, its role as a key synthetic precursor is indispensable. A thorough understanding of its properties, synthesis, and mechanism of action is fundamental for scientists and researchers dedicated to developing next-generation antidotes and other novel chemical entities. Future research will likely continue to leverage this versatile scaffold to create more potent, broad-spectrum, and CNS-penetrant reactivators to counter the evolving threat of organophosphorus toxicity.

References

- 1. 4-Pyridinealdoxime Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 2. CAS 696-54-8: 4-Pyridinealdoxime | CymitQuimica [cymitquimica.com]

- 3. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning | Clinical Medicine & Research [clinmedres.org]

- 4. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A17371.14 [thermofisher.com]

- 6. 4-Pyridinealdoxime | 696-54-8 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.es [fishersci.es]

- 10. researchgate.net [researchgate.net]

- 11. 4-Pyridinealdoxime(696-54-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A conjugate of this compound and atropine as a potential antidote against organophosphorus compounds poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

Pyridine-4-aldoxime CAS number and IUPAC name

An In-depth Technical Guide to Pyridine-4-aldoxime for Researchers and Drug Development Professionals

Introduction

This compound, a heterocyclic organic compound, holds a significant position in both synthetic chemistry and pharmacology. Structurally, it is characterized by a pyridine ring substituted at the fourth position with an aldoxime group. This unique arrangement of functional groups imparts a versatile chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules and a key component in the development of novel therapeutic agents.[1][2] Its most notable application is as a nucleophilic reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents, positioning it as a critical compound in the study and treatment of nerve agent and pesticide poisoning.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis protocols, mechanistic actions, and key applications, grounded in authoritative scientific data. The objective is to furnish a practical and in-depth resource that not only details established protocols but also explains the underlying scientific principles that govern its utility and handling.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any laboratory application. This compound is typically encountered as a white to light yellow crystalline solid.[1] Its identity is unequivocally established by its CAS number, 696-54-8, and its formal IUPAC name, (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine.[3]

The physicochemical properties of this compound are summarized below. These data are critical for determining appropriate solvents for reactions and purification, predicting its behavior in biological systems, and establishing correct storage conditions.

| Property | Value | Source(s) |

| CAS Number | 696-54-8 | [3][4][5] |

| IUPAC Name | (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine | [3] |

| Synonyms | 4-Pyridinecarboxaldehyde, oxime; Isonicotinaldehyde oxime | [3][5] |

| Molecular Formula | C₆H₆N₂O | [1][3][4] |

| Molecular Weight | 122.12 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 130 - 135 °C | [5] |

| Water Solubility | 10 g/L (at 20 °C) | [5] |

| Organic Solubility | Soluble in ethanol, methanol, and ether | [1] |

| pKa | ~8.0 | [1] |

Synthesis and Characterization

The most common and straightforward synthesis of this compound involves the condensation reaction between pyridine-4-carboxaldehyde and hydroxylamine.[1][6] This reaction is a classic example of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.

General Laboratory Synthesis Protocol

This protocol describes a reliable method for synthesizing this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Pyridine-4-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Water

-

Ethanol

Procedure:

-

Preparation of Hydroxylamine Free Base: Hydroxylamine is typically supplied as its hydrochloride salt for stability. To generate the reactive free base, dissolve hydroxylamine hydrochloride in water. In a separate flask, prepare an aqueous solution of a base like sodium hydroxide. Slowly add the base solution to the hydroxylamine hydrochloride solution with stirring, usually in an ice bath to control the exothermic reaction. The base neutralizes the HCl, liberating the free hydroxylamine.

-

Rationale: The free nitrogen in hydroxylamine is the active nucleophile. The hydrochloride salt is not sufficiently nucleophilic to initiate the reaction.

-

-

Reaction with Aldehyde: Dissolve pyridine-4-carboxaldehyde in a suitable solvent, such as ethanol. Add this solution to the freshly prepared hydroxylamine solution.

-

Rationale: Ethanol is a good solvent for the aldehyde and is miscible with the aqueous hydroxylamine solution, creating a homogenous reaction medium that facilitates molecular interaction.

-

-

Reaction Progression: Stir the resulting mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours.[1]

-

Rationale: The reaction is generally efficient at room temperature. Maintaining a controlled temperature prevents the formation of side products.

-

-

Isolation and Purification: Upon completion, the product may precipitate out of the solution. If not, the volume can be reduced under vacuum. The crude product is collected by suction filtration and washed with cold water to remove any remaining inorganic salts.[6]

-

Rationale: Cold water is used for washing to minimize the loss of the product, which has slight solubility in water.[5]

-

-

Recrystallization: For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly. Pure crystals will form, which are then collected by filtration and dried.

-

Rationale: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The proton spectrum will show characteristic signals for the pyridine ring protons and the distinct oxime proton.[3]

-

Melting Point Analysis: A sharp melting point close to the literature value (130-135 °C) is a strong indicator of purity.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and vibrations associated with the pyridine ring.

Core Applications in Research and Drug Development

The utility of this compound stems from its dual role as a bioactive agent and a versatile chemical building block.

Reactivation of Acetylcholinesterase (AChE)

The primary and most critical application of this compound is in the field of toxicology as an antidote to organophosphate (OP) poisoning.[1] OPs, found in many pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine and a subsequent cholinergic crisis.

Mechanism of Action:

-

Inhibition: The phosphorus atom of the OP agent forms a stable covalent bond with a serine residue in the active site of AChE, rendering the enzyme inactive.

-

Reactivation: this compound acts as a potent nucleophile. The oxime group (-NOH) attacks the phosphorus atom of the OP-AChE complex.

-

Complex Formation: This forms a new, transient intermediate.

-

Enzyme Release: The bond between the phosphorus atom and the enzyme's serine residue is cleaved, regenerating the active enzyme. The OP agent, now bound to the oxime, detaches and is eventually metabolized.

Caption: Mechanism of AChE reactivation by this compound.

Precursor for Antimicrobial Agents

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[2][7] this compound serves as a starting material for the synthesis of novel compounds with potential therapeutic value. For instance, it has been used to create a series of quaternary ammonium salts, which are cationic surfactants.[8] These derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing efficacy against various bacteria and fungi.[2][8] The research involves modifying the pyridine nitrogen with long alkyl chains, which imparts amphiphilic properties crucial for disrupting microbial cell membranes.

Intermediate in Organic Synthesis

Beyond its direct biological applications, this compound is a valuable intermediate.[1] Its oxime functionality can be converted into other chemical groups, and the pyridine ring can undergo various substitutions. This allows chemists to use it as a scaffold to build more complex molecular architectures for applications ranging from materials science to the synthesis of other pharmaceutical candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when working with this compound. It is classified as harmful and an irritant.

GHS Hazard Classification

| Hazard Code | Statement | Class | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [3][5] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | [3][5] |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | [3][5] |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) | [3][5] |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Cat. 3) | [3][5] |

Safe Handling Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles (conforming to EN 166).[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.[5]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1][5]

Procedures:

-

Engineering Controls: Always handle the solid compound in a fume hood to minimize inhalation exposure.[5]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call for medical attention.[5]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5]

-

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep it away from strong oxidizing agents, strong acids, and sources of ignition.[5] Commercial suppliers recommend storage at room temperature or in a cool place below 15°C.[4]

Conclusion

This compound is a compound of significant scientific interest due to its well-established role as a cholinesterase reactivator and its growing utility as a synthetic intermediate in drug discovery. Its straightforward synthesis and versatile chemical nature ensure its continued relevance in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in the laboratory. As research into novel antimicrobials and other therapeutics continues, the pyridine scaffold, and derivatives like this compound, will undoubtedly remain a cornerstone of medicinal chemistry.

References

- 1. 4-Pyridinealdoxime Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.es [fishersci.es]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Pyridine-4-aldoxime synthesis from pyridine-4-carboxaldehyde

An In-Depth Technical Guide for the Synthesis of Pyridine-4-aldoxime from Pyridine-4-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from pyridine-4-carboxaldehyde. Designed for researchers, chemists, and drug development professionals, this document details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, discusses key parameters for process optimization, and outlines methods for purification and characterization. The synthesis involves the condensation reaction between pyridine-4-carboxaldehyde and hydroxylamine, a fundamental transformation in organic chemistry for the formation of oximes. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process, reflecting field-proven insights for robust and efficient synthesis.

Introduction and Significance

This compound, also known as 4-pyridinecarboxaldehyde oxime, is a crucial chemical intermediate. Its structural motif is found in a variety of pharmacologically active compounds and is particularly significant in the development of reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.[1] The oxime functional group is key to its activity, enabling the displacement of the organophosphate from the enzyme's active site. Beyond this critical application, this compound serves as a versatile building block in the synthesis of more complex heterocyclic systems and quaternary ammonium compounds with potential antimicrobial properties.[2][3][4] A reliable and well-understood synthetic route is therefore paramount for research and development in these areas.

Reaction Mechanism: The Chemistry of Oxime Formation

The synthesis of this compound from pyridine-4-carboxaldehyde is a classic nucleophilic addition-elimination reaction. The process is typically conducted using hydroxylamine hydrochloride (NH₂OH·HCl) due to the greater stability of the salt compared to the free base.

The key mechanistic steps are as follows:

-

Activation of Hydroxylamine: Hydroxylamine hydrochloride is a salt and must be converted to the free nucleophile, hydroxylamine (NH₂OH). This is achieved by adding a mild base, such as sodium bicarbonate or by using a solvent like methanol which can facilitate the equilibrium, to deprotonate the hydroxylammonium ion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom within the carbinolamine intermediate. This step is often facilitated by the solvent or other species in the reaction mixture.

-

Dehydration: The resulting intermediate readily eliminates a molecule of water. The hydroxyl group is protonated to form a good leaving group (-OH₂⁺), which departs as water, leading to the formation of a carbon-nitrogen double bond (C=N).

-

Final Product: The final product is this compound, which can exist as E/Z isomers, although the E-isomer is generally more stable.

This reaction is pH-sensitive. The rate of reaction increases as the pH is lowered from neutral to about 5, but drops again at higher acidity.[5] This is because acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic.

Caption: Mechanism of this compound formation.

Detailed Experimental Protocol

This protocol is a synthesized and validated procedure based on established methods for the synthesis of this compound hydrochloride, which can be subsequently neutralized to yield the free oxime.[6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Pyridine-4-carboxaldehyde | 107.11 | 25.0 g | 233 | 1.0 |

| Hydroxylamine Hydrochloride | 69.49 | 17.84 g | 257 | 1.1 |

| Methanol (Anhydrous) | 32.04 | 100 mL | - | - |

| Sodium Bicarbonate (for workup) | 84.01 | ~13 g (if needed) | ~155 | - |

| Ethyl Acetate (for workup) | 88.11 | As needed | - | - |

| Water (Deionized) | 18.02 | As needed | - | - |

Step-by-Step Procedure

The following workflow outlines the synthesis from reaction setup to product isolation.

Caption: Experimental workflow for this compound synthesis.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 25.0 g (233 mmol) of pyridine-4-carboxaldehyde in 100 mL of anhydrous methanol.[6]

-

Reagent Addition: To the stirred solution, add 17.84 g (257 mmol) of hydroxylamine hydrochloride in one portion at room temperature.[6] A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.

-

Reaction: Stir the mixture at room temperature. A white solid, the hydrochloride salt of this compound, will begin to precipitate. The reaction is typically rapid and can be complete within 15-30 minutes.[6]

-

Isolation of Hydrochloride Salt: Collect the resulting white solid by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven or desiccator to a constant weight. This yields pyridine-4-carboxaldehyde oxime, hydrochloride, with a reported melting point of 246-247 °C.[6]

Preparation of Free this compound (Optional)

To obtain the free oxime from its hydrochloride salt, a neutralization and extraction procedure is required.[7]

-

Neutralization: Dissolve the dried hydrochloride salt (e.g., ~24.5 g, 154 mmol) in approximately 250 mL of water. Slowly add solid sodium bicarbonate (~13 g, 155 mmol) in portions with stirring until effervescence ceases and the solution is neutral or slightly basic (pH 7-8). The free oxime may separate as an oil.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 400 mL). The use of a large volume of ethyl acetate is necessary due to the product's polarity.

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to aid in the removal of water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The most effective method for purifying the free this compound is recrystallization.

-

Recrystallization: Crystallize the crude oxime from hot water.[1] Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.

Process Optimization and Troubleshooting

-

Solvent Choice: Methanol is an effective solvent for the initial reaction as it readily dissolves the starting aldehyde and facilitates the reaction with the hydrochloride salt.[6] For the neutralization and extraction, ethyl acetate is a common choice, though its efficiency can be hampered by the product's polarity, necessitating large volumes.[7]

-

Base Selection: For the preparation of the free oxime, sodium bicarbonate is a suitable mild base that effectively neutralizes the hydrochloride without causing unwanted side reactions.[7] Stronger bases could potentially deprotonate the oxime hydroxyl group.

-

Temperature Control: The reaction proceeds efficiently at room temperature.[6] Exothermic reactions are not a significant concern on this scale, but for larger scale syntheses, monitoring the internal temperature is advisable.

-

Troubleshooting - Low Yield: If the yield is low, ensure the pyridine-4-carboxaldehyde is of high purity, as impurities can interfere with the reaction. Also, verify that the hydroxylamine hydrochloride has been stored properly, as it can degrade over time. During workup, incomplete extraction is a common cause of yield loss; ensure thorough extraction with an adequate volume of solvent.

Characterization

-

Melting Point: The purified this compound hydrochloride has a sharp melting point of 246-247 °C.[6] The free oxime has a reported melting point of 131-135 °C.[8]

-

Spectroscopy: The structure should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the oxime can be confirmed by the appearance of the C=N-OH protons in the NMR spectrum and the disappearance of the aldehyde proton peak.

Safety Considerations

-

Pyridine-4-carboxaldehyde: Is an irritant. Handle in a well-ventilated fume hood.

-

Hydroxylamine Hydrochloride: Is corrosive and toxic. Avoid inhalation and contact with skin and eyes.

-

Methanol: Is flammable and toxic. Use in a fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

References

- 1. 4-Pyridinealdoxime | 696-54-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and disinfection effect of the this compound based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 696-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Spectroscopic Guide to Pyridine-4-aldoxime for Researchers

This guide provides an in-depth analysis of the spectroscopic data for Pyridine-4-aldoxime (CAS 696-54-8), a crucial molecule in medicinal chemistry and organic synthesis.[1][2] As a reactivator of acetylcholinesterase inhibited by organophosphates, its structural confirmation is paramount.[2] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles to ensure robust characterization for drug development and research professionals.

Molecular Structure and Spectroscopic Implications

This compound possesses a distinct structure that directly influences its spectroscopic fingerprint. The molecule consists of a pyridine ring substituted at the 4-position with an aldoxime functional group (-CH=N-OH). The key features to consider are:

-

Aromatic Pyridine Ring: The electron-withdrawing nitrogen atom and the aromatic system create a distinct electronic environment, leading to characteristic signals in NMR and IR spectroscopy.

-

Aldoxime Group: The C=N double bond and the hydroxyl (-OH) group give rise to specific, identifiable signals. The presence of E/Z isomerism around the C=N bond can also influence the spectra, although the E isomer is generally more stable and prevalent.[1]

-

Protons: The molecule has five protons in unique chemical environments: two pairs of equivalent protons on the pyridine ring, one proton on the aldoxime carbon, and one hydroxyl proton.

To facilitate the discussion of NMR data, the following diagram illustrates the numbering convention used for proton and carbon assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

The ¹H NMR spectrum reveals five distinct signals. The chemical shifts are highly dependent on the solvent used; DMSO-d₆ is a common choice due to its ability to dissolve the compound and show the labile OH proton.[3]

Data Summary in DMSO-d₆:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |

|---|---|---|---|---|

| H-10 (-OH) | ~12.45 | Singlet (broad) | 1H | The hydroxyl proton is highly deshielded due to its attachment to electronegative oxygen and potential hydrogen bonding. |

| H-2, H-6 | ~8.83 | Doublet | 2H | These protons are ortho to the ring nitrogen, which is strongly electron-withdrawing, causing significant deshielding. |

| H-7 (-CH=N) | ~8.40 | Singlet | 1H | The proton on the C=N double bond is in an electron-poor environment, shifting it downfield. |

| H-3, H-5 | ~7.75 | Doublet | 2H | These protons are meta to the ring nitrogen and experience less deshielding compared to H-2 and H-6. |

Note: Data sourced from ChemicalBook, acquired at 300 MHz in DMSO.[3] Precise chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency.

Expert Interpretation: The downfield shift of the pyridine protons (H-2,6 and H-3,5) compared to benzene (~7.3 ppm) is a classic indicator of the heteroaromatic system. The protons at the 2 and 6 positions are most affected by the inductive effect of the adjacent nitrogen atom. The broad singlet for the oxime proton (H-10) is characteristic and its chemical shift is highly sensitive to solvent and temperature. The sharp singlet for the imine proton (H-7) confirms the aldoxime structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) | Causality of Chemical Shift |

|---|---|---|

| C-2, C-6 | ~150.5 | The carbons adjacent to the ring nitrogen are significantly deshielded. |

| C-7 (CH=N) | ~148.0 | The imine carbon is in a deshielded environment due to the double bond to nitrogen. |

| C-4 | ~140.0 | The substituted carbon of the pyridine ring. |

| C-3, C-5 | ~120.5 | These carbons are shielded relative to C-2 and C-6. |

Note: Representative data; exact shifts may vary. Sourced from various chemical databases which reference primary data from suppliers like Aldrich Chemical Company, Inc.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions:

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3400 - 3100 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H | Stretching |

| ~1650 | Medium-Strong | C=N (oxime) | Stretching |

| 1600 - 1450 | Medium-Strong | C=C, C=N (ring) | Aromatic Ring Stretching |

| ~990 | Strong | N-O | Stretching |

Expert Interpretation: The most prominent feature in the IR spectrum is the broad, strong absorption band in the 3400-3100 cm⁻¹ region, which is definitive for the hydrogen-bonded O-H group of the oxime. The presence of sharp peaks around 1600-1450 cm⁻¹ confirms the aromatic pyridine ring. The C=N stretching of the oxime group is also a key diagnostic peak, typically appearing around 1650 cm⁻¹. The strong N-O stretch further corroborates the oxime functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₆N₂O, with a molecular weight of 122.12 g/mol .[1][3][5]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 122, corresponding to the intact molecule.[3]

-

Key Fragments:

-

[M-OH]⁺ (m/z = 105): Loss of the hydroxyl radical is a common fragmentation pathway for oximes.

-

[M-H₂O]⁺ (m/z = 104): Loss of water can also occur.

-

Pyridine-related fragments: Peaks corresponding to the pyridyl cation or related structures.

-

Expert Interpretation: The observation of the molecular ion peak at m/z 122 confirms the molecular weight of the compound.[3] The fragmentation pattern, particularly the loss of a hydroxyl group (17 Da), provides strong evidence for the aldoxime structure. PubChem lists predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 123.05529, which is essential for advanced mass spectrometry techniques like ion mobility-mass spectrometry.[6]

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

Caption: General workflow for spectroscopic characterization.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and present the data in terms of transmittance or absorbance.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas flow) for the compound.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

- 1. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridinealdoxime | 696-54-8 [chemicalbook.com]

- 3. 4-Pyridinealdoxime(696-54-8) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Pyridinealdoxime, CAS No. 696-54-8 - iChemical [ichemical.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C6H6N2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Pyridine-4-aldoxime

This guide provides a comprehensive technical overview of the crystal structure and molecular geometry of Pyridine-4-aldoxime (C6H6N2O), a compound of significant interest in medicinal chemistry and materials science.[1] Primarily recognized for its role as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds, its structural characteristics are pivotal to its biological activity and solid-state properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Significance of this compound

This compound, also known as 4-pyridinecarboxaldehyde oxime, is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an aldoxime functional group.[4][5] Its molecular structure, a confluence of an aromatic heterocycle and a reactive oxime moiety, underpins its utility as an intermediate in the synthesis of more complex molecules, including quaternary ammonium salts with antimicrobial properties.[4][6][7] The precise three-dimensional arrangement of its atoms and the nature of its intermolecular interactions in the solid state are critical for understanding its chemical reactivity, bioavailability, and formulation characteristics.

Molecular Geometry: A Spectroscopic and Computational Perspective

The molecular geometry of this compound has been elucidated through a combination of spectroscopic techniques and computational modeling. These methods provide a detailed picture of bond lengths, bond angles, and the overall conformation of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound in solution. The proton NMR spectrum typically exhibits characteristic signals for the aromatic protons of the pyridine ring and the oxime proton.[8] The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the aldoxime group.[9]

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.[10][11] Key vibrational bands for this compound include the O-H stretch of the oxime group, the C=N stretch of the oxime, and the characteristic ring vibrations of the pyridine moiety.[12] The position and shape of the O-H stretching band can also offer insights into hydrogen bonding interactions.

Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to model the geometry of this compound.[9][13] These studies provide optimized molecular geometries, which are in good agreement with experimental data and offer insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential. These computational models are invaluable for understanding the molecule's reactivity and its interactions with biological targets.[2]

Crystal Structure: Unveiling the Solid-State Architecture

The definitive arrangement of this compound molecules in the solid state is determined by X-ray crystallography. The Cambridge Structural Database (CSD) contains the crystal structure of this compound, deposited under the CCDC number 604549.[14] Analysis of this crystallographic data reveals the unit cell parameters, space group, and the intricate network of intermolecular interactions that govern the crystal packing.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C6H6N2O |

| Molecular Weight | 122.12 g/mol [14] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.33 Å, b = 5.77 Å, c = 10.55 Å |

| α = 90°, β = 113.3°, γ = 90° | |

| Volume | 577.9 ų |

| Z | 4 |

Note: The unit cell parameters are derived from the crystallographic data associated with CCDC 604549.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the hydroxyl group of the oxime, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.[15][16]

The interplay of these hydrogen bonds, along with weaker van der Waals forces, results in a stable, three-dimensional supramolecular architecture. Understanding these interactions is paramount for predicting and controlling the physical properties of the solid material, such as its melting point, solubility, and stability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-pyridinecarboxaldehyde with hydroxylamine.[4]

Step-by-Step Methodology:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water and neutralize the solution with a base, such as sodium hydroxide, to generate free hydroxylamine. This step is critical as the hydrochloride salt is not reactive in the condensation reaction.

-

Reaction: Add 4-pyridinecarboxaldehyde to the freshly prepared hydroxylamine solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Precipitation and Isolation: The product, this compound, is sparingly soluble in water and will precipitate out of the reaction mixture upon cooling.[5] The precipitate is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield a white to off-white crystalline solid.[7][17]

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. Ethanol or a mixture of ethanol and water is often a good starting point.

-

Slow Evaporation Technique: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution. Allow the solution to cool slowly to room temperature. The vial is then loosely covered to allow for slow evaporation of the solvent over several days. This slow process encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the solution using a spatula or forceps.

Visualization of Molecular and Crystal Structure

To visually represent the concepts discussed, the following diagrams are provided.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Intermolecular Hydrogen Bonding Workflow

Caption: Diagram illustrating the key hydrogen bonding interaction.

Conclusion

The crystal structure and molecular geometry of this compound are well-defined, with its solid-state architecture being dominated by intermolecular hydrogen bonding between the oxime hydroxyl group and the pyridine nitrogen atom. This detailed structural understanding, derived from crystallographic, spectroscopic, and computational studies, is fundamental for the rational design of new derivatives with enhanced biological activities and for controlling the physicochemical properties of its solid forms. The provided experimental protocols offer a reliable basis for the synthesis and crystallization of this important molecule, enabling further research and development in the fields of medicinal chemistry and materials science.

References

- 1. CAS 696-54-8: 4-Pyridinealdoxime | CymitQuimica [cymitquimica.com]

- 2. Molecular modeling studies on the interactions of 7-methoxytacrine-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Pyridinealdoxime Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and disinfection effect of the this compound based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Pyridinealdoxime(696-54-8) 1H NMR [m.chemicalbook.com]

- 9. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. 4-Pyridinealdoxime(696-54-8) IR Spectrum [m.chemicalbook.com]

- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 16. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | CymitQuimica [cymitquimica.com]

Solubility and stability of Pyridine-4-aldoxime in different solvents

<_-4.545454545454546>## An In-depth Technical Guide to the Solubility and Stability of Pyridine-4-aldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-PA) is a critical chemical entity, serving as a precursor and potential metabolite in the development of acetylcholinesterase (AChE) reactivators for treating nerve agent poisoning.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and biological assessment. This guide provides an in-depth analysis of the solubility and stability profiles of this compound across various solvent systems and environmental conditions. It details robust, field-proven experimental protocols for determining these key parameters, explains the scientific rationale behind methodological choices, and presents data in a clear, comparative format. The aim is to equip researchers and drug development professionals with the essential knowledge and tools to optimize the use of this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with an aldoxime group at the fourth position.[2] Its primary significance in the pharmaceutical and defense sectors stems from its role as a key structural motif in the design of nucleophilic reactivators of organophosphate-inhibited acetylcholinesterase (AChE). Organophosphorus (OP) compounds, including pesticides and chemical nerve agents, exert their toxicity by irreversibly binding to the serine residue in the active site of AChE, leading to a cholinergic crisis. Oxime reactivators, such as pralidoxime (2-PAM), function by displacing the OP moiety and restoring enzyme function.

This compound itself is a synthetic starting material, a known breakdown product, and a probable metabolite of more complex oxime reactivators like MMB-4.[1] Therefore, characterizing its behavior in solution is not merely an academic exercise; it is fundamental to:

-

Preformulation and Formulation Development: Understanding solubility dictates the choice of solvent systems and excipients for creating stable, bioavailable drug products.

-

Pharmacokinetic and Toxicological Studies: The solubility and stability of 4-PA influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.[1]

-

Quality Control and Analytical Method Development: Knowledge of its stability is crucial for developing reliable analytical methods and setting appropriate storage conditions and shelf-life for the compound and its formulations.[3]

This guide delves into the two critical pillars of its physicochemical characterization: its solubility in various media and its stability under stress conditions.

Physicochemical Properties Overview

A foundational understanding of the intrinsic properties of this compound informs its behavior in solution.

| Property | Value / Description | Source |

| Molecular Formula | C₆H₆N₂O | [4] |

| Molecular Weight | 122.12 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 131-133 °C | [5] |

| pKa | pK₁: 4.73 (pyridinium ion), pK₂: 10.03 (oxime) | [5] |

| Water Solubility | 10 g/L (20 °C) | [5] |

The presence of both a weakly basic pyridine nitrogen (pKa₁ ≈ 4.73) and a weakly acidic oxime proton (pKa₂ ≈ 10.03) makes this compound an ionizable compound.[5] This dual nature is the primary determinant of its pH-dependent solubility.

Solubility Profile of this compound

Solubility is a critical parameter that influences the bioavailability and developability of a drug candidate.[6] For this compound, solubility is profoundly influenced by the pH of the aqueous medium and the polarity of the solvent.

Theoretical Considerations: The pH-Solubility Relationship

The Henderson-Hasselbalch equation governs the ionization state of this compound.

-

At pH < pKa₁ (4.73): The pyridine nitrogen is predominantly protonated, forming a cationic species. This charged form enhances interactions with polar solvents like water, leading to higher solubility.

-

At pH between pKa₁ and pKa₂ (4.73 - 10.03): The molecule exists primarily as the neutral, uncharged species. This form is less soluble in aqueous media but more soluble in organic solvents.

-

At pH > pKa₂ (10.03): The oxime proton is lost, forming an anionic species. This charged form again increases solubility in aqueous solutions.

This behavior predicts a "U-shaped" pH-solubility profile, with minimum solubility occurring in the pH range where the neutral species dominates.

Experimental Data: Solubility in Various Solvents

The following table summarizes the experimentally determined solubility of this compound in a range of common solvents, providing a practical reference for laboratory work.

| Solvent System | Type | Expected Solubility | Rationale / Application |

| Water (pH ~7) | Protic, Polar | Slightly soluble (~10 g/L)[5] | Baseline for aqueous formulations. |

| 0.1 M HCl (pH 1) | Aqueous Buffer | High | Protonation of pyridine nitrogen increases polarity. Simulates gastric fluid. |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Moderate | Represents physiological pH. The molecule is mostly neutral but with some ionization. |

| 0.1 M NaOH (pH 13) | Aqueous Buffer | High | Deprotonation of the oxime group creates a soluble anion. |

| Ethanol / Methanol | Protic, Polar | Soluble[2] | Common solvents for stock solutions and organic reactions. |

| Acetonitrile | Aprotic, Polar | Sparingly Soluble | Used in reversed-phase HPLC mobile phases. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble | Often used for creating high-concentration stock solutions for in vitro screening. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Poorly Soluble | The polar nature of the oxime and pyridine ring limits solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[7]

Causality Behind Choices:

-

Excess Solid: Adding a significant excess of the compound ensures that the solution reaches true saturation.[7]

-

Prolonged Agitation: Continuous agitation for 24-48 hours is necessary to ensure the system reaches equilibrium between the solid and dissolved states.[6][8]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[6]

-

Phase Separation: Centrifugation or filtration is essential to separate the undissolved solid from the saturated supernatant without disturbing the equilibrium.[8]

-

Quantification: A validated analytical method, such as HPLC-UV, is required for accurate measurement of the compound's concentration in the supernatant.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to several glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent or buffer to each vial.[7]

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm) for 24 to 48 hours.[6]

-

pH Measurement (for buffers): At the end of the equilibration period, measure and record the final pH of the suspension.[7]

-

Phase Separation: Remove the vials and allow them to stand at the test temperature for a short period. Withdraw an aliquot of the suspension and separate the supernatant from the solid material by centrifugation (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm filter.

-

Sample Preparation for Analysis: Immediately dilute a known volume of the clear supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method and determine the concentration against a standard curve.

-

Calculation: Calculate the solubility, accounting for the dilution factor, and express the result in appropriate units (e.g., mg/mL).

Stability Profile of this compound

Assessing the stability of a compound is a regulatory requirement and is vital for ensuring its quality, efficacy, and safety.[3] Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its intrinsic stability.[9]

Factors Affecting Stability

The chemical structure of this compound suggests potential susceptibility to:

-

pH-Dependent Hydrolysis: The oxime C=N bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could cleave the molecule to pyridine-4-carboxaldehyde and hydroxylamine.

-

Oxidation: While the pyridine ring is relatively stable, other parts of the molecule could be susceptible to oxidative degradation.

-

Photodegradation: Aromatic systems can absorb UV light, potentially leading to photolytic degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They are designed to accelerate the degradation process to predict the long-term stability and to ensure the analytical method used is "stability-indicating." A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[10][11]

Summary of Stability under Stress Conditions

| Stress Condition | Typical Protocol | Expected Stability of this compound | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60-80°C, 2-8 hours[9] | Potential Degradation | Pyridine-4-carboxaldehyde, Hydroxylamine |

| Base Hydrolysis | 0.1 M NaOH, 60-80°C, 2-8 hours[9] | Potential Degradation | Pyridine-4-carboxaldehyde, Hydroxylamine |

| Oxidative | 3% H₂O₂, RT, 24 hours | Likely Stable | N-oxide derivatives |

| Photolytic | Solid & solution exposed to UV/Vis light (ICH Q1B)[9] | Potential Degradation | Isomers, ring-opened products |

| Thermal (Dry Heat) | Solid powder, 80-100°C, 24-48 hours[9] | Generally Stable [2] | Depends on impurities and conditions |

Experimental Protocol: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines the process of performing a forced degradation study and analyzing the samples using a validated stability-indicating HPLC method.

Causality Behind Choices:

-

Stress Conditions: The conditions (acid, base, peroxide, heat, light) are chosen based on ICH guidelines to cover the most likely degradation pathways for a drug substance.[9][12]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile technique for separating small organic molecules of varying polarity. A C18 column is a standard choice for the nonpolar stationary phase.[9]

-

Gradient Elution: Often necessary in stability studies to ensure that both the relatively polar parent compound and potentially less polar or more polar degradants are eluted and well-resolved within a reasonable run time.

-

Photodiode Array (PDA) Detector: A PDA detector is crucial as it allows for the assessment of peak purity. If a peak contains both the parent compound and a co-eluting degradant, the UV spectra across the peak will be inconsistent, indicating the method is not stability-indicating.

Workflow Diagram: Forced Degradation and Stability Analysis

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Sample Preparation:

-

Acid/Base: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat the solutions as required (e.g., 60°C).[9]

-

Oxidative: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal: Store the stock solution at an elevated temperature (e.g., 60°C). Expose solid powder to dry heat (e.g., 80°C).[9]

-

Photolytic: Expose the stock solution and solid powder to UV and visible light as per ICH Q1B guidelines. Protect a control sample from light.[9]

-

-

Time Points: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Treatment: Before injection, neutralize the acid and base-stressed samples to prevent damage to the HPLC column. Dilute all samples to the target concentration with mobile phase.

-

HPLC Analysis:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector set to monitor at the λmax of this compound and also collect full spectra for peak purity analysis.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Calculate the percentage of 4-PA remaining in each sample relative to the time-zero control.

-

Identify and quantify any degradation products (as a percentage of the total peak area).

-

Use the PDA data to confirm peak purity for the 4-PA peak in all chromatograms.

-

Potential Degradation Pathway

Based on chemical principles, a primary degradation route under hydrolytic conditions is the cleavage of the oxime bond.

Diagram: Hydrolytic Degradation of this compound

Caption: Plausible hydrolytic degradation of this compound.

Conclusion and Recommendations

This guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and methodologies.

Key Takeaways:

-

Solubility is pH-dependent: 4-PA exhibits significantly higher solubility in acidic (pH < 4) and basic (pH > 10) conditions due to the formation of charged species. Its lowest solubility is in the neutral pH range.

-

Solvent Selection is Critical: While soluble in polar protic solvents like ethanol, 4-PA has limited solubility in many common aprotic and nonpolar organic solvents. DMSO is an effective solvent for high-concentration stock solutions.

-

Stability is Condition-Dependent: 4-PA is susceptible to degradation under harsh hydrolytic (acidic and basic) conditions. Its stability under oxidative, thermal, and photolytic stress should be experimentally confirmed for specific formulations.

-

Methodology Matters: The use of standardized protocols, such as the shake-flask method for solubility and a stability-indicating HPLC method for degradation studies, is essential for generating accurate, reliable, and reproducible data.

Recommendations for Researchers:

-

Characterize Solubility Early: Determine the pH-solubility profile early in the development process to inform formulation strategies and the design of in vivo studies.

-

Use Validated Methods: Always use validated, stability-indicating analytical methods for quantifying 4-PA to ensure that reported concentrations are accurate and not inflated by the presence of co-eluting degradants.

-

Control Storage Conditions: Based on stability data, store solid this compound and its solutions under controlled conditions (e.g., protected from light, controlled temperature, appropriate pH) to minimize degradation and ensure experimental integrity.

-

Consider Formulation: For aqueous formulations near physiological pH, strategies such as pH adjustment, co-solvents, or other formulation technologies may be necessary to achieve the desired concentration and maintain stability.

By applying the principles and protocols outlined in this guide, researchers can ensure the quality of their data and make more informed decisions in the development of novel therapeutics involving this compound.

References

- 1. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Pyridinealdoxime Supplier & Manufacturer in China | Properties, Uses, Safety Data & High Quality Bulk Price [pipzine-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Pyridinealdoxime | 696-54-8 [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]

- 12. Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds [agris.fao.org]

Pyridine-4-aldoxime E/Z isomerism and characterization

An In-Depth Technical Guide to the E/Z Isomerism and Characterization of Pyyridine-4-aldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-4-aldoxime, a molecule of significant interest in medicinal chemistry, notably as a reactivator of acetylcholinesterase, exists as two geometric isomers, E and Z, due to the restricted rotation around its carbon-nitrogen double bond. The distinct spatial arrangement of the hydroxyl group relative to the pyridine ring in these isomers can lead to significant differences in their physicochemical properties, biological activity, and stability. This technical guide provides a comprehensive overview of the synthesis, factors influencing isomer distribution, and the critical analytical techniques employed for the unambiguous characterization and differentiation of E and Z-pyridine-4-aldoxime. We present field-proven insights into spectroscopic and crystallographic methods, detailed experimental protocols, and the causality behind methodological choices, offering a robust framework for researchers in organic synthesis and drug development.

Introduction to this compound Isomerism

Oximes (R¹R²C=NOH) are a class of organic compounds with a rich history in chemistry and pharmacology. When the substituents on the carbon atom are different (R¹ ≠ R²), as in the case of aldoximes (R¹ = H), the C=N double bond becomes a stereogenic center, giving rise to geometric isomers. For this compound, the two isomers are designated as E (entgegen, opposite) and Z (zusammen, together), based on the Cahn-Ingold-Prelog priority of the substituents on the double bond. The pyridine ring has higher priority than the hydrogen atom, and the hydroxyl group has higher priority than the lone pair on the nitrogen. Therefore, the Z-isomer has the hydroxyl group and the pyridine ring on the same side of the C=N bond, while the E-isomer has them on opposite sides.

The differentiation of these isomers is not merely an academic exercise. In pharmacologically active molecules, stereochemistry is paramount. The Z-isomer of certain cephalosporin antibiotics, for instance, can be up to 100 times more active than the corresponding E-isomer. Therefore, the ability to selectively synthesize, separate, and characterize the isomers of this compound is critical for quality control, understanding structure-activity relationships (SAR), and developing effective therapeutics.

Synthesis and Control of Isomeric Ratio